molecular formula C24H29N5O2S2 B11207979 2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11207979
M. Wt: 483.7 g/mol
InChI Key: ZSEAVUJVWALRCG-UHFFFAOYSA-N
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Description

2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo[4,5-d]pyrimidine core, a piperidine ring, and an acetamide group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can be achieved through a multi-step process involving various reagents and conditions. One common method involves the reaction of a thiazolo[4,5-d]pyrimidine derivative with a piperidine derivative under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using microwave irradiation for solvent-free synthesis .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the acetamide group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as sulfur or palladium. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide include other thiazolo[4,5-d]pyrimidine derivatives and piperidine-containing compounds. These similar compounds may share some structural features but differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C24H29N5O2S2

Molecular Weight

483.7 g/mol

IUPAC Name

2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H29N5O2S2/c1-4-12-29-22(31)20-21(26-23(33-20)28-13-6-5-7-14-28)27-24(29)32-15-19(30)25-18-10-8-17(9-11-18)16(2)3/h4,8-11,16H,1,5-7,12-15H2,2-3H3,(H,25,30)

InChI Key

ZSEAVUJVWALRCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)SC(=N3)N4CCCCC4

Origin of Product

United States

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